2-Formylcyclopent-1-en-1-yl thiocyanate
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Overview
Description
2-Formylcyclopent-1-en-1-yl thiocyanate is an organic compound that features a thiocyanate functional group attached to a cyclopentene ring with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylcyclopent-1-en-1-yl thiocyanate typically involves the thiocyanation of cyclopentene derivatives. One common method is the reaction of cyclopentene with thiocyanogen (SCN)_2 in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of thiocyanates, including this compound, often involves large-scale thiocyanation reactions. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Formylcyclopent-1-en-1-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like ammonia (NH_3) or methanol (CH_3OH) are employed under mild conditions
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Amine or ether derivatives
Scientific Research Applications
2-Formylcyclopent-1-en-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Formylcyclopent-1-en-1-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl thiocyanate: Similar structure but lacks the formyl group.
2-Cyclopentenone: Contains a cyclopentene ring with a carbonyl group but lacks the thiocyanate group
Properties
CAS No. |
60145-45-1 |
---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(2-formylcyclopenten-1-yl) thiocyanate |
InChI |
InChI=1S/C7H7NOS/c8-5-10-7-3-1-2-6(7)4-9/h4H,1-3H2 |
InChI Key |
PNTXONUGBRGERV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)SC#N)C=O |
Origin of Product |
United States |
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